3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea
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Overview
Description
3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl intermediates, followed by coupling reactions to form the final urea derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its efficacy and safety as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(2-Fluorophenyl)-1-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)urea include other fluorinated phenyl urea derivatives. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical and biological properties.
Properties
Molecular Formula |
C20H16F2N4O2 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[(2-fluorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16F2N4O2/c21-15-8-1-3-10-17(15)25-19(27)23-13-6-5-7-14(12-13)24-20(28)26-18-11-4-2-9-16(18)22/h1-12H,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
CNLAIKLGQIDLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3F)F |
Origin of Product |
United States |
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